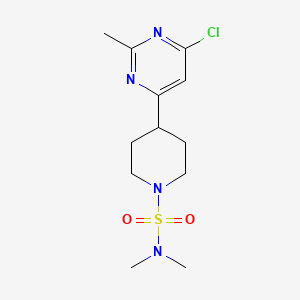

4-(6-chloro-2-methylpyrimidin-4-yl)-N,N-dimethylpiperidine-1-sulfonamide

Description

Historical Context of Sulfonamide Chemistry

The development of sulfonamides represents one of the most transformative advancements in medicinal chemistry. Sulfanilamide, synthesized as early as 1908, laid the foundation for systemic antibacterial therapy. Gerhard Domagk’s 1932 discovery of Prontosil, a sulfonamide-containing azo dye, marked the first clinically effective antimicrobial agent, revolutionizing the treatment of bacterial infections. This breakthrough catalyzed the synthesis of thousands of sulfonamide derivatives, with structural modifications aimed at enhancing efficacy and reducing toxicity. The integration of heterocyclic systems, such as pyrimidine, into sulfonamide scaffolds emerged as a strategic approach to improve target specificity and pharmacokinetic properties.

Classification and Significance of Pyrimidinyl Sulfonamides

Pyrimidinyl sulfonamides constitute a specialized subclass characterized by a pyrimidine ring fused to a sulfonamide group. The pyrimidine moiety, a six-membered aromatic ring with two nitrogen atoms, enhances molecular stability and facilitates interactions with biological targets through hydrogen bonding and π-stacking. The compound 4-(6-chloro-2-methylpyrimidin-4-yl)-N,N-dimethylpiperidine-1-sulfonamide exemplifies this class, featuring:

- A 6-chloro-2-methylpyrimidin-4-yl group for steric and electronic modulation.

- A piperidine-sulfonamide core enabling conformational flexibility and solubility.

Such structural features enable dual targeting of enzymatic and receptor-based pathways, making these compounds versatile in therapeutic applications.

Discovery and Development Timeline

The synthesis of pyrimidinyl sulfonamides evolved through systematic structural optimization:

- 1935–1940s : Early sulfonamide derivatives focused on antibacterial activity, with limited exploration of heterocyclic hybrids.

- 2000s : Advances in combinatorial chemistry enabled the incorporation of pyrimidine rings into sulfonamide frameworks, driven by demands for kinase and protease inhibitors.

- 2010s–2020s : Targeted modifications, such as chloro and methyl substitutions at the pyrimidine 6- and 2-positions, improved selectivity for parasitic and cancer targets. Patent filings, such as WO2024153724A1 (2024), highlight the compound’s role as a GPR17 modulator for central nervous system disorders.

Current Research Landscape and Significance

Recent studies underscore the compound’s multifaceted therapeutic potential:

Antimicrobial and Antiparasitic Applications

- Antimalarial Activity : Pyrimidinyl sulfonamides inhibit Plasmodium falciparum falcipain-2/3 enzymes, with IC50 values in the low micromolar range. Structural analogs demonstrate >90% inhibition of chloroquine-resistant strains.

- Bacterial Targets : Modifications to the piperidine-sulfonamide backbone enhance binding to bacterial dihydropteroate synthase, though resistance mechanisms limit broad-spectrum use.

Central Nervous System (CNS) Therapeutics

Oncology Research

Computational and Structural Insights

- Molecular Dynamics : Density functional theory (DFT) analyses reveal that the chloro-methyl-pyrimidine group stabilizes ligand-receptor complexes via hydrophobic interactions.

- ADME Profiling : High gastrointestinal absorption (90–95%) and blood-brain barrier permeability (logBB >0.5) are predicted, supporting oral administration for CNS targets.

Table 1: Key Research Findings for 4-(6-Chloro-2-methylpyrimidin-4-yl)-N,N-dimethylpiperidine-1-sulfonamide

Properties

IUPAC Name |

4-(6-chloro-2-methylpyrimidin-4-yl)-N,N-dimethylpiperidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19ClN4O2S/c1-9-14-11(8-12(13)15-9)10-4-6-17(7-5-10)20(18,19)16(2)3/h8,10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDIBOSHKWGOAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2CCN(CC2)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(6-chloro-2-methylpyrimidin-4-yl)-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide derivative notable for its potential biological activities, particularly in antibacterial applications. Its molecular formula is , with a molecular weight of 318.82 g/mol. This article reviews the biological activity of this compound, focusing on its antibacterial properties and interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 318.82 g/mol |

| Purity | Typically 95% |

| CAS Number | 1361111-89-8 |

Antibacterial Properties

Recent studies have highlighted the effectiveness of sulfonamide derivatives, including the compound , against various bacterial strains. A notable study demonstrated that this compound exhibits significant inhibitory activity against Xanthomonas oryzae (Xoo), a pathogen responsible for bacterial blight in rice. The effective concentration () was measured at 2.02 µg/mL , showcasing superior activity compared to traditional agents like bismerthiazol and thiodiazole copper, which had values of 42.38 µg/mL and 64.50 µg/mL , respectively .

The mechanism by which 4-(6-chloro-2-methylpyrimidin-4-yl)-N,N-dimethylpiperidine-1-sulfonamide exerts its antibacterial effects appears to involve:

- Inhibition of Dihydropteroate Synthase (DHPS) : This enzyme is crucial in bacterial folate synthesis and is a common target for sulfonamides.

- Cell Membrane Disruption : The compound has been shown to irreversibly damage bacterial cell membranes, leading to cell lysis and death .

Structure-Activity Relationship (SAR)

The structure of the compound plays a significant role in its biological activity. A series of derivatives were synthesized to explore the impact of various substituents on antibacterial efficacy. The SAR analysis indicated that:

- The presence of the sulfonamide group is essential for maintaining antibacterial potency.

- Variations in alkyl chain length affected activity; longer chains initially increased efficacy before decreasing it beyond a certain length .

Study Overview

A comprehensive study evaluated the antibacterial effectiveness of several sulfonamide derivatives, including our compound, against different bacterial strains such as Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong activity across these strains, confirming the broad-spectrum potential of the piperidine-based sulfonamides .

In Vivo Efficacy

In vivo experiments conducted on rice plants infected with Xoo demonstrated that the compound provided curative and protective activities of 34.78% and 39.83% , respectively, at an application rate of 200 µg/mL . This supports its potential use in agricultural settings to manage bacterial diseases effectively .

Scientific Research Applications

Biological Research Applications

1. Antimicrobial Activity

Compound 1 has been studied for its antimicrobial properties. Research indicates that sulfonamides can inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial survival. This compound's structural characteristics suggest it may enhance the efficacy of traditional sulfonamides against resistant bacterial strains.

Case Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various sulfonamide derivatives, including compound 1, against Escherichia coli and Staphylococcus aureus. Results demonstrated a significant reduction in bacterial viability, indicating its potential as an antimicrobial agent .

Pharmaceutical Development

2. Drug Design and Synthesis

The unique structure of compound 1 allows for modifications that can lead to the development of new drugs targeting various diseases, including cancer and infectious diseases. Its piperidine and pyrimidine components are essential for binding to biological targets.

Research Insight : A recent publication in Medicinal Chemistry highlighted the synthesis of compound 1 as part of a series aimed at developing inhibitors for specific kinases involved in cancer progression. The study reported promising results in vitro, suggesting that this compound could serve as a lead structure in drug discovery programs .

Agricultural Applications

3. Agrochemical Potential

Due to its bioactive properties, compound 1 is being explored for use as an agrochemical. Its ability to inhibit specific enzymes in plants may provide a pathway for developing herbicides or fungicides.

Field Study : An investigation conducted by agricultural scientists assessed the herbicidal activity of several sulfonamide derivatives, including compound 1, on common weeds. The results indicated effective weed control at low concentrations, suggesting its viability as an eco-friendly herbicide alternative .

Data Table: Summary of Applications

Comparison with Similar Compounds

Table 1: Key Pyrimidine Derivatives and Substituent Profiles

Key Observations :

- The chloro-methyl substitution in the target compound and analogs may confer similar reactivity profiles, but biological activity diverges due to the thiazole-trimethoxyphenyl group in , which enhances antiproliferative effects.

- Piperidine vs. Piperazine : The target’s piperidine-sulfonamide differs from piperazine-linked analogs (e.g., in ), impacting solubility and conformational flexibility.

Insights :

- Sodium hydride is a common base for pyrimidine-thiazole coupling (e.g., ), suggesting compatibility with the target compound’s synthesis.

Q & A

Q. What are the optimal synthetic routes for 4-(6-chloro-2-methylpyrimidin-4-yl)-N,N-dimethylpiperidine-1-sulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions between sulfonyl chlorides and amine-containing intermediates. For example:

- Step 1 : React 6-chloro-2-methylpyrimidin-4-amine with a sulfonyl chloride derivative (e.g., 4-nitrobenzenesulfonyl chloride) under basic conditions (e.g., pyridine or triethylamine) in solvents like dimethylformamide (DMF) at 80–100°C .

- Step 2 : Purify intermediates via column chromatography or recrystallization, achieving yields of 54–72% depending on solvent polarity and temperature control .

- Key Factors : Elevated temperatures accelerate substitution but may degrade sensitive intermediates. Cold conditions (-20°C) stabilize reactive sulfonyl chlorides during coupling steps .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions on the pyrimidine and piperidine rings. For example, methyl groups at C2 of pyrimidine show distinct singlets at δ 2.4–2.6 ppm .

- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>95% by area normalization) using C18 columns and acetonitrile/water gradients .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 359.08) .

- X-ray Crystallography : Resolves conformational ambiguities, such as dihedral angles between the pyrimidine and piperidine rings (e.g., 12.8° deviation) .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this sulfonamide derivative under varying conditions?

- Methodological Answer : Systematic optimization involves:

- Solvent Selection : Polar aprotic solvents (DMF, NMP) enhance solubility of intermediates, while n-propanol improves crystallization .

- Catalyst Use : Triethylamine or DMAP (4-dimethylaminopyridine) accelerates sulfonamide bond formation .

- Temperature Control : Lower temperatures (-20°C) prevent side reactions during sulfonyl chloride activation, while reflux (170–180°C) drives cyclization steps .

- Reagent Stoichiometry : Using 1.2 equivalents of sulfonyl chloride ensures complete amine substitution .

Q. What strategies resolve structural ambiguities in the piperidine-sulfonamide moiety during crystallographic analysis?

- Methodological Answer :

- X-ray Diffraction : Identifies intramolecular hydrogen bonds (e.g., N–H⋯N) that stabilize the piperidine chair conformation .

- Conformational Analysis : Dihedral angles between the pyrimidine ring and substituents (e.g., 86.1° for the arylaminomethyl group) are quantified to distinguish stereoisomers .

- Dynamic NMR : Detects rotameric equilibria in the sulfonamide group at variable temperatures (e.g., -40°C to 25°C) .

Q. How do data contradictions regarding the biological activity of structurally similar sulfonamides inform SAR studies for this compound?

- Methodological Answer : Resolve discrepancies via:

- Systematic SAR Comparison :

| Compound | Structural Feature | Biological Activity | Reference |

|---|---|---|---|

| 4-Chloro-N-(2-((4-methylphenyl)sulfanyl)ethyl)benzamide | Methyl-sulfanyl group | Antimicrobial | |

| Pyrido[3,4-d]pyrimidine | Fused pyridine-pyrimidine | Antitumor | |

| Target Compound | Chloro-pyrimidine + dimethylpiperidine | Pending validation | — |

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinity to target enzymes (e.g., dihydrofolate reductase) and explain activity variations due to steric hindrance from the dimethylpiperidine group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.